2-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoic acid
Description
2-[5-(2-Nitrovinyl)-2-furyl]benzoic acid is an organic compound with the molecular formula C13H9NO5 It is characterized by the presence of a nitrovinyl group attached to a furan ring, which is further connected to a benzoic acid moiety
Properties
Molecular Formula |
C13H9NO5 |
|---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
2-[5-[(E)-2-nitroethenyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C13H9NO5/c15-13(16)11-4-2-1-3-10(11)12-6-5-9(19-12)7-8-14(17)18/h1-8H,(H,15,16)/b8-7+ |
InChI Key |
SVEXRFQKTCOOPK-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Nitrovinyl)-2-furyl]benzoic acid typically involves the condensation of 2-nitrovinylfuran with benzoic acid derivatives. One common method includes the use of electrophilic aromatic substitution reactions, where the nitrovinyl group is introduced to the furan ring, followed by coupling with benzoic acid under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2-[5-(2-Nitrovinyl)-2-furyl]benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Nitrovinyl)-2-furyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring and benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrovinyl group can yield nitro compounds, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
2-[5-(2-Nitrovinyl)-2-furyl]benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-(2-Nitrovinyl)-2-furyl]benzoic acid involves its interaction with specific molecular targets and pathways. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including antimicrobial activity and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Nitrovinyl)benzoic acid
- 3-(2-Nitrovinyl)benzoic acid
- 4-(2-Nitrovinyl)benzoic acid
Uniqueness
2-[5-(2-Nitrovinyl)-2-furyl]benzoic acid is unique due to the presence of both a nitrovinyl group and a furan ring, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
